Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrFO4 and a molecular weight of 469.31 g/mol . This compound is part of the benzofuran family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves the following steps:
Etherification: The attachment of the 3-fluorobenzyl group via an ether linkage.
Esterification: The formation of the carboxylate ester group.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural complexity and biological activity.
Chemical Biology: Used as a probe to study biological pathways and interactions.
Material Science:
Mechanism of Action
Comparison with Similar Compounds
- Ethyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness: Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the specific positioning of the fluorobenzyl group, which can influence its biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C24H18BrFO4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrFO4/c1-2-28-24(27)22-18-12-21(29-14-15-7-6-10-17(26)11-15)19(25)13-20(18)30-23(22)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 |
InChI Key |
HJUCAIRHVLJUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)F)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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